N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride
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Overview
Description
N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves the reaction of 2-chloroaniline with piperazine in the presence of a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(piperazin-1-yl)ethanamide
- N-(2-chlorophenyl)-2-(piperidin-1-yl)acetamide
- N-(2-chlorophenyl)-2-(morpholin-1-yl)acetamide
Uniqueness
N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is unique due to its specific substitution pattern and the presence of the piperazine ring, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, receptor binding affinities, and therapeutic potentials.
Properties
Molecular Formula |
C12H18Cl3N3O |
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Molecular Weight |
326.6 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-piperazin-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C12H16ClN3O.2ClH/c13-10-3-1-2-4-11(10)15-12(17)9-16-7-5-14-6-8-16;;/h1-4,14H,5-9H2,(H,15,17);2*1H |
InChI Key |
HANBQHCPRZUYJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=CC=C2Cl.Cl.Cl |
Origin of Product |
United States |
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